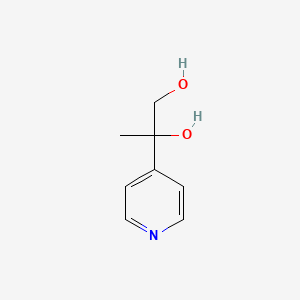

2-(4-Pyridyl)propane-1,2-diol

Description

Contextualization within Pyridine-Substituted Diols

Pyridine-substituted diols are a class of organic compounds that feature a pyridine (B92270) ring and two hydroxyl (-OH) groups. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts basicity and unique electronic properties, making these compounds valuable as ligands in coordination chemistry and as building blocks in organic synthesis. nih.govchim.itwikipedia.orgnih.gov The diol functional group allows for hydrogen bonding and can act as a coordination site for metal ions.

The position of the substituents on the pyridine ring and the arrangement of the diol on the side chain significantly influence the compound's chemical behavior. For instance, compounds like 1,3-bis(4-pyridyl)propane are used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.com Other related structures, such as 2-nitro-1,3-di(pyridin-2-yl)propane-1,3-diols, have been synthesized for their potential as custom-tailored ligands for metal complexes. sci-hub.se Within this broader family, 2-(4-Pyridyl)propane-1,2-diol is a specific isomer, but it has not been the subject of extensive study compared to other members of this class.

Significance in Contemporary Organic and Inorganic Chemistry

The general class of pyridine derivatives is of immense importance in modern chemistry. They are integral to pharmaceuticals, agrochemicals, and materials science. nih.govijpsonline.combohrium.com In inorganic chemistry, the nitrogen atom of the pyridine ring serves as an excellent Lewis base, readily coordinating to metal centers to form stable complexes. chim.it This property is fundamental to their use in catalysis and the development of functional materials. evitachem.com

While the potential for this compound to act as a bidentate or bridging ligand in coordination chemistry can be inferred from its structure, specific examples of its use are not prominent in the literature. Its combination of a pyridine nitrogen and two hydroxyl groups could theoretically allow for the formation of complex coordination compounds. In organic synthesis, such diols can be precursors to a variety of other functional groups. However, dedicated studies exploring these possibilities for this compound are not readily found. A patent for producing pyridine ethanol (B145695) derivatives mentions related diol structures as potential by-products, suggesting possible synthetic contexts, but does not focus on this compound itself. google.com

Research Trajectories and Open Questions Pertaining to the Compound

Due to the lack of dedicated research articles, the specific research trajectories for this compound are currently undefined. The field is characterized by a series of open questions rather than established research directions. Key unanswered questions include:

Efficient Synthesis: What are the most efficient and scalable synthetic routes to produce high-purity this compound?

Reactivity: How do the vicinal diol and the pyridine ring influence each other's reactivity? What are its characteristic reactions?

Coordination Chemistry: How does it behave as a ligand with various metal ions? What are the structures and properties (e.g., magnetic, luminescent) of the resulting coordination complexes?

Potential Applications: Could this compound or its derivatives have useful applications in medicinal chemistry, materials science, or catalysis, similar to other pyridine-based compounds?

Without foundational research to answer these basic questions, the potential of this compound remains largely theoretical and unexplored. Future investigations would be necessary to determine if this compound holds any unique properties that would make it a valuable target for further study.

Compound Information Table

| Compound Name | IUPAC Name |

| This compound | 2-(pyridin-4-yl)propane-1,2-diol |

| Pyridine | Pyridine |

| 1,3-bis(4-pyridyl)propane | 1,3-Di(pyridin-4-yl)propane |

| 2-nitro-1,3-di(pyridin-2-yl)propane-1,3-diol | 2-Nitro-1,3-di(pyridin-2-yl)propane-1,3-diol |

| 1,2-bis(4-pyridyl)ethylene | 1,2-Di(pyridin-4-yl)ethene |

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | nih.gov |

| Molecular Weight | 153.18 g/mol | nih.gov |

| IUPAC Name | 2-pyridin-4-ylpropane-1,2-diol | nih.gov |

| Canonical SMILES | CC(C(CO)O)C1=CC=NC=C1 | nih.gov |

| InChI Key | BPNFTOHKJKYSQX-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-pyridin-4-ylpropane-1,2-diol |

InChI |

InChI=1S/C8H11NO2/c1-8(11,6-10)7-2-4-9-5-3-7/h2-5,10-11H,6H2,1H3 |

InChI Key |

BPNFTOHKJKYSQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=NC=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 4 Pyridyl Propane 1,2 Diol

Transformations Involving the Diol Moiety

The adjacent hydroxyl groups (a vicinal diol) on the propane (B168953) chain are the primary sites for a variety of transformations, including esterification, etherification, oxidation, and the formation of cyclic derivatives.

The primary and tertiary hydroxyl groups of the diol can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. The reaction can lead to the formation of a monoester or a diester, depending on the stoichiometry of the reagents and the reaction conditions. The primary alcohol is generally more reactive than the tertiary alcohol due to reduced steric hindrance.

| Reactant | Reagents/Conditions | Product(s) | Description |

|---|---|---|---|

| 2-(4-Pyridyl)propane-1,2-diol | 1 equivalent of Acetyl Chloride (CH₃COCl), Pyridine (B92270) | 1-Acetoxy-2-(4-pyridyl)propan-2-ol | Selective esterification of the more accessible primary hydroxyl group. |

| This compound | Excess Acetic Anhydride ((CH₃CO)₂O), H₂SO₄ (catalyst) | 1,2-Diacetoxy-2-(4-pyridyl)propane | Esterification of both the primary and tertiary hydroxyl groups under forcing conditions. |

Etherification of the diol moiety involves the conversion of one or both hydroxyl groups into ether linkages. Mono-etherification, particularly of the primary hydroxyl group, can be achieved with high regioselectivity using specific catalytic systems. For instance, tin(II) halide-catalyzed reactions have been shown to preferentially target the primary hydroxyl group in vicinal diols. researchgate.net

| Reactant | Reagents/Conditions | Product | Description |

|---|---|---|---|

| This compound | 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | 1-(Benzyloxy)-2-(4-pyridyl)propan-2-ol | Williamson ether synthesis, typically favoring the less hindered primary alcohol for mono-alkylation under controlled conditions. |

| This compound | Diazomethane (CH₂N₂), Lewis Acid Catalyst (e.g., HBF₄) | 1-Methoxy-2-(4-pyridyl)propan-2-ol | Methylation of the more acidic or sterically accessible hydroxyl group. |

The oxidation of this compound can proceed through several pathways, yielding different products depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage to Carbonyl Compounds: Strong oxidizing agents that target vicinal diols, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), cause the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. ucalgary.camasterorganicchemistry.comlibretexts.org This reaction breaks the propane chain, resulting in the formation of two separate carbonyl compounds.

Deoxydehydration to Olefins: In a distinct transformation known as deoxydehydration (DODH), the vicinal diol can be converted into an olefin by the formal removal of two hydroxyl groups. uu.nl This reaction is effectively a deoxygenation process and is typically catalyzed by high-valent oxo-metal complexes, such as those of rhenium, in the presence of a suitable reducing agent. uu.nlresearchgate.net

| Reaction Type | Reagents/Conditions | Product(s) | Description |

|---|---|---|---|

| Oxidative Cleavage | Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄) | 4-Acetylpyridine (B144475) and Formaldehyde (B43269) | The C1-C2 bond is cleaved, oxidizing the primary alcohol moiety to formaldehyde and the tertiary alcohol moiety to a ketone. ucalgary.camasterorganicchemistry.com |

| Deoxydehydration (DODH) | Rhenium catalyst (e.g., CpttReO₃), 3-octanol (B1198278) (reductant), heat | 4-(Prop-1-en-2-yl)pyridine | Both hydroxyl groups are removed to form a carbon-carbon double bond, yielding the corresponding olefin. researchgate.net |

The 1,2-diol arrangement allows for the formation of five-membered heterocyclic rings. A common example is the synthesis of cyclic carbonates through the reaction with phosgene (B1210022) or its equivalents, such as di-2-pyridyl carbonate. semanticscholar.org This reaction serves as a method for protecting the diol functionality. semanticscholar.orgmdpi.com The formation of cyclic carbonates from vicinal diols and carbon dioxide is also a well-established green chemistry approach. bath.ac.ukmdpi.comresearchgate.net

| Reactant | Reagents/Conditions | Product | Description |

|---|---|---|---|

| This compound | Di-2-pyridyl carbonate, Toluene, Reflux | 4-(4-Methyl-2-oxo-1,3-dioxolan-4-yl)pyridine | Reaction with a carbonyl source connects the two oxygen atoms of the diol, forming a five-membered cyclic carbonate ring. semanticscholar.org |

| This compound | CO₂ (1 atm), Tosyl Chloride (TsCl), NEt₃, MeCN | 4-(4-Methyl-2-oxo-1,3-dioxolan-4-yl)pyridine | A one-pot synthesis using carbon dioxide as the carbonyl source to form the cyclic carbonate under mild conditions. bath.ac.uk |

Reactivity of the Pyridine Nitrogen Atom

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

While the parent this compound does not have a suitable leaving group on the pyridine ring for a standard nucleophilic aromatic substitution (SNAr) reaction, its derivatives can undergo such transformations. For a nucleophilic substitution to occur, a group that can be displaced by a nucleophile (e.g., a halide) must be present on the ring. The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer-type complex). youtube.com The stability of this intermediate determines the regioselectivity of the attack. Attack at the C2 or C4 positions allows for a resonance structure where the negative charge is delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com This makes these positions highly activated towards nucleophilic attack compared to the C3 position. stackexchange.comquora.com

| Reactant (Hypothetical) | Reagents/Conditions | Product (Hypothetical) | Description |

|---|---|---|---|

| 2-(2-Chloro-4-pyridyl)propane-1,2-diol | Sodium Methoxide (B1231860) (NaOMe), Methanol, Heat | 2-(2-Methoxy-4-pyridyl)propane-1,2-diol | The methoxide nucleophile attacks the electron-deficient C2 position, displacing the chloride leaving group. The C2 position is favored due to the stabilization of the anionic intermediate by the ring nitrogen. youtube.comstackexchange.comquora.com |

Protonation Equilibria and Acid-Base Behavior

The acid-base properties of this compound are dictated by the nitrogen atom of the pyridine ring and the two hydroxyl groups. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is basic due to the lone pair of electrons on the nitrogen. evitachem.com The basicity of the pyridine ring can be influenced by the nature of its substituents.

In an acidic medium, the nitrogen atom of the pyridine ring can be protonated, forming a pyridinium (B92312) ion. The equilibrium of this protonation is dependent on the pH of the solution and the pKa of the pyridinium ion. The pKa values for many arylboronic acids are in the range of 6-9. researchgate.net The electron-donating or electron-withdrawing nature of the propanediol (B1597323) substituent will affect the electron density on the nitrogen atom and thus its basicity. The hydroxyl groups of the diol can also exhibit weak acidity, but in most conditions, the basicity of the pyridine nitrogen is the dominant factor in the acid-base behavior of the molecule. The compound is generally stable under standard conditions but can be sensitive to strong acids or bases. evitachem.com

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics provides insight into the rates of chemical transformations and the step-by-step processes by which they occur. For this compound, the kinetics of its reactions, particularly oxidation, are of significant interest.

Kinetic Studies of Oxidation Reactions

Kinetic studies on the oxidation of vicinal diols by various oxidizing agents have been reported. For instance, the oxidation of several diols by pyridinium hydrobromide perbromide (PHPB) has been shown to be first-order with respect to the oxidizing agent. ias.ac.in In these studies, Michaelis-Menten type kinetics were observed with respect to the diol, suggesting the formation of an intermediate complex between the diol and the oxidant. ias.ac.in

The rate of oxidation is influenced by the structure of the diol. Vicinal diols, such as this compound, often yield products resulting from the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons (glycol-bond fission). ias.ac.inresearchgate.net In contrast, non-vicinal diols typically yield hydroxycarbonyl (B1239141) compounds. ias.ac.inresearchgate.net The absence of a primary kinetic isotope effect in the oxidation of deuterated ethanediol suggests that the C-H bond is not broken in the rate-determining step of these reactions. ias.ac.in

The table below summarizes kinetic data for the oxidation of various diols, which can provide a comparative basis for understanding the reactivity of this compound.

| Diol | Oxidizing Agent | Order w.r.t. Oxidant | Order w.r.t. Diol | Key Mechanistic Feature |

| Vicinal Diols | Pyridinium Hydrobromide Perbromide | First | Michaelis-Menten | Glycol-bond fission |

| Non-vicinal Diols | Pyridinium Hydrobromide Perbromide | First | Michaelis-Menten | Hydride-transfer |

| Vicinal Diols | Benzyltrimethylammonium Tribromide | First | Michaelis-Menten | Glycol-bond fission |

| Non-vicinal Diols | Benzyltrimethylammonium Tribromide | First | Michaelis-Menten | Hydride ion transfer |

Selectivity in Chemical Transformations

Achieving selectivity in chemical reactions is a cornerstone of modern organic synthesis. For a molecule with multiple functional groups like this compound, both regioselectivity and stereoselectivity are important considerations.

Regioselectivity Studies of Functional Group Modifications

Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.comkhanacademy.org In this compound, the two hydroxyl groups are not equivalent; one is primary and the other is tertiary. This difference in steric hindrance and electronic environment can lead to regioselectivity in reactions such as etherification, esterification, and oxidation.

For instance, studies on the mono-etherification of racemic propane-1,2-diol have shown that it is possible to achieve regioselectivity. The tin(II) bromide-catalyzed reaction of diazofluorene with racemic propane-1,2-diol gave a mixture of the 1- and 2-monoethers. researchgate.net The relative reactivity of the primary versus the tertiary hydroxyl group in this compound would be influenced by the electronic effects of the pyridyl group and the specific reaction conditions. The nitrogen atom in the pyridine ring can also act as a nucleophile, competing with the hydroxyl groups in certain reactions. evitachem.com

Stereoselectivity in Product Formation

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com this compound is a chiral molecule, and its reactions can lead to the formation of diastereomers or enantiomers. The stereochemical outcome of a reaction is often determined by the mechanism and the stereochemistry of the starting material.

For reactions occurring at the chiral center, the approach of the reagent can be influenced by the existing stereochemistry, leading to the formation of one diastereomer in excess of the other. In enzymatic reactions, high stereoselectivity is often observed. For example, the lipase-catalyzed acetylation of mono-ethers of propane-1,2-diol has been used for kinetic resolution to separate enantiomers. researchgate.net The production of optically pure propane-1,2-diol can be achieved through dynamic kinetic racemate resolution, yielding products with high enantiomeric excess. google.com Such principles of stereoselective synthesis would be applicable to transformations of this compound.

Coordination Chemistry and Metal Organic Frameworks Featuring 2 4 Pyridyl Propane 1,2 Diol

2-(4-Pyridyl)propane-1,2-diol as a Ligand in Metal Complexes

The design of ligands is a cornerstone of coordination chemistry, dictating the ultimate structure and properties of metal complexes. Pyridyl-based ligands are widely employed due to the predictable and robust coordination of the pyridine (B92270) nitrogen to a vast array of metal ions. The inclusion of a diol moiety, as in this compound, introduces additional coordination possibilities and the potential for hydrogen bonding, which can influence the supramolecular assembly of the resulting complexes.

Coordination Modes and Binding Sites (N, O, or N,O)

Theoretically, this compound can coordinate to metal centers in several ways:

Monodentate N-coordination: The pyridine nitrogen can act as a simple Lewis base, donating its lone pair of electrons to a metal center. This is the most fundamental coordination mode for pyridyl ligands.

Monodentate O-coordination: One of the hydroxyl groups of the diol could coordinate to a metal center. This is less common as a primary binding mode for neutral alcohols but can be facilitated by deprotonation to the corresponding alkoxide.

Bidentate N,O-chelation: The ligand could potentially form a chelate ring by coordinating through both the pyridine nitrogen and one of the hydroxyl oxygens. The stability of such a chelate would depend on the resulting ring size and the nature of the metal ion.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two or more metal centers. This could occur through the pyridine nitrogen coordinating to one metal and one or both oxygen atoms coordinating to another, or the pyridine nitrogen itself could act as a bridge, although this is less common.

The preferred coordination mode would be influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the reaction conditions, including solvent and temperature.

Synthesis and Characterization of Metal-Pyridyl-Diol Complexes

The synthesis of metal complexes with pyridyl-alcohol ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.com Standard characterization techniques would be employed to elucidate the structure and properties of any resulting complexes of this compound. These would include:

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometry around the metal center.

Infrared (IR) Spectroscopy: To identify the coordination of the pyridine ring (shifts in C=N and C=C stretching frequencies) and the diol group (changes in O-H stretching frequencies).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the ligand environment in solution, with shifts in proton and carbon signals indicating coordination to a metal.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Thermal Analysis (TGA/DSC): To assess the thermal stability of the complex and identify the loss of any coordinated or lattice solvent molecules.

Despite the theoretical potential, a search of the scientific literature did not yield any specific reports on the synthesis and characterization of metal complexes containing the this compound ligand.

Bridging Ligand Architectures in Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. The geometry and functionality of the bridging ligand are crucial in determining the dimensionality and topology of the resulting network.

Design Principles for Pyridyl-Containing Bridging Ligands

The design of pyridyl-containing bridging ligands for coordination polymers is a well-established strategy in crystal engineering. Key design principles include:

Directionality: The pyridine nitrogen provides a well-defined coordination vector.

Rigidity/Flexibility: The spacer unit connecting the pyridyl groups influences the rigidity of the resulting framework. Rigid linkers tend to form more predictable and porous structures, while flexible linkers can adapt to different coordination environments, leading to a variety of structural motifs.

Functionality: The incorporation of additional functional groups, such as the diol in this compound, can introduce sites for hydrogen bonding or post-synthetic modification, which can enhance the properties of the coordination polymer.

Investigation of Metal-Organic Frameworks (MOFs) incorporating pyridyl-diol-derived linkers

There is no available research focused on the incorporation of this compound as a linker in the synthesis of Metal-Organic Frameworks. The scientific literature details the use of structurally related pyridyl ligands, such as 1,3-di(4-pyridyl)propane, in the construction of 3D MOFs. These studies explore how the flexibility and length of such linkers influence the topology and properties of the resulting frameworks. However, the specific structural and functional contributions that the propanediol (B1597323) moiety of this compound might introduce to a MOF structure have not been investigated.

Photophysical and Electrochemical Properties of Metal Complexes

Luminescence Studies of Pyridyl-Diol Coordination Compounds

No luminescence studies specifically examining coordination compounds of this compound have been found in the peer-reviewed literature. Research on other pyridyl-containing ligands demonstrates their utility in forming luminescent metal complexes, particularly with lanthanide ions. The pyridyl nitrogen atom serves as an effective "antenna" to absorb light and transfer energy to the metal center, which then emits light. The specific influence of the 1,2-propanediol group on the sensitization process and the resulting photophysical properties, such as quantum yields and emission lifetimes, remains uncharacterized for this compound.

Electrochemical Behavior of Metal-Pyridyl-Diol Complexes

Detailed investigations into the electrochemical behavior of metal complexes formed with this compound are not present in the current body of scientific literature. The electrochemical properties of metal complexes are fundamentally tied to the nature of the ligand, influencing the redox potentials of the metal center. While the electrochemistry of complexes with various pyridyl ligands has been explored, data on how the electronic and structural features of this compound affect the redox activity of coordinated metal ions is not available.

Supramolecular Chemistry and Non Covalent Interactions of 2 4 Pyridyl Propane 1,2 Diol

Role in Self-Assembly Processes

The self-assembly of 2-(4-Pyridyl)propane-1,2-diol into ordered supramolecular architectures is governed by a balance of specific, directional non-covalent interactions. The diol group provides strong hydrogen bond donors (-OH) and acceptors (-OH), while the pyridine (B92270) ring offers a hydrogen bond acceptor (the nitrogen atom) and a platform for aromatic interactions.

This dual functionality allows the molecule to act as a "supramolecular synthon," a structural unit whose intermolecular interactions are predictable and reliable for the construction of larger assemblies. The interplay between strong hydrogen bonding and weaker, but significant, π-π stacking dictates the final dimensionality and topology of the resulting structure, which can range from simple dimers to complex three-dimensional networks. The process is often cooperative, where the formation of one type of interaction can pre-organize molecules to facilitate another, leading to thermodynamically stable, well-defined structures. The principles of sequence-dependent self-assembly seen in peptide-based systems can be applied here, where the specific arrangement of functional groups controls the morphology of the resulting nanostructures through a delicate balance of hydrogen bonding, aromatic, and hydrophobic interactions nih.gov.

Hydrogen Bonding Networks

Hydrogen bonding is the primary directional force in the supramolecular assembly of this compound. The presence of both hydroxyl groups and a pyridyl nitrogen allows for a rich variety of hydrogen bonding patterns that are crucial in crystal engineering mdpi.com.

Two principal types of intermolecular hydrogen bonds define the connectivity in crystalline this compound:

O-H…O Interactions: The diol moiety facilitates the formation of strong hydrogen bonds between the hydroxyl groups of adjacent molecules. These interactions can lead to the formation of chains or cyclic motifs. For instance, neighboring diol groups can assemble into extended one-dimensional chains or form dimeric structures, which act as larger building blocks for the crystal lattice.

O-H…N Interactions: The hydroxyl groups can also act as hydrogen bond donors to the nitrogen atom of the pyridine ring on a neighboring molecule. This O-H…N interaction is a highly reliable and directional bond commonly used in the design of co-crystals and molecular solids nsf.govnih.gov. The formation of these bonds links molecules into chains, layers, or more complex 3D networks, depending on the relative orientation of the interacting molecules rsc.orgmdpi.com.

| Interaction Type | Donor Group | Acceptor Group | Typical Role in Supramolecular Structure |

| O-H…O | Hydroxyl (-OH) | Hydroxyl (-OH) | Formation of chains and dimers involving the diol moieties. |

| O-H…N | Hydroxyl (-OH) | Pyridine Nitrogen | Linking molecules via the pyridyl group, often leading to extended networks. |

In addition to intermolecular bonds, there is a potential for an intramolecular hydrogen bond to form between the two hydroxyl groups of the propane-1,2-diol unit. This occurs when one hydroxyl group acts as a donor and the other as an acceptor, forming a five- or six-membered pseudo-ring.

The formation of such an intramolecular bond has significant consequences for the supramolecular assembly:

Conformational Rigidity: It locks the diol group into a specific conformation, reducing the molecule's flexibility.

Competition with Intermolecular Bonding: An intramolecularly bonded hydroxyl group is less available to participate in intermolecular hydrogen bonds. This can lead to a disruption or alteration of the expected intermolecular network researchgate.netrsc.org. The balance between intra- and intermolecular bonding is often subtle and can be influenced by factors like solvent and the presence of other interacting species nih.govmdpi.com. This competition is a key factor that must be considered in predicting the final crystalline structure researchgate.net.

Aromatic Interactions (e.g., π-π stacking involving the pyridine ring)

While weaker than hydrogen bonds, aromatic interactions involving the pyridine ring play a crucial role in stabilizing the crystal structure. These π-π stacking interactions occur when pyridine rings from adjacent molecules pack against each other. The geometry of these interactions can vary:

Parallel-displaced: The rings are parallel but offset from one another, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.

T-shaped (or edge-to-face): The edge of one pyridine ring (the hydrogen atoms) points towards the face of another.

| Stacking Geometry | Description | Typical Centroid-Centroid Distance |

| Parallel-displaced | Aromatic rings are parallel but laterally offset. | ~3.3–3.8 Å |

| T-shaped | The edge of one ring points to the face of another. | ~4.5–5.5 Å |

Host-Guest Chemistry Applications

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly nih.gov. While this compound is too small to act as a host for most molecules on its own, its functional groups are relevant to host-guest systems in several ways:

As a Guest Molecule: The molecule's size and hydrogen-bonding capabilities could allow it to be encapsulated as a guest within larger macrocyclic hosts like cucurbiturils or cyclodextrins. The pyridine ring could form favorable interactions within a hydrophobic cavity, while the diol groups could interact with the host's portal or exterior.

Component of a Host Structure: The pyridyl-diol unit can be incorporated into larger, pre-organized host structures like metal-organic frameworks (MOFs) or hydrogen-bonded cages nih.govresearchgate.net. In such systems, the pyridine nitrogen can coordinate to metal ions to form the framework, while the diol groups can project into the cavity, providing specific recognition sites for binding guest molecules through hydrogen bonding researchgate.net.

Crystal Engineering Strategies Employing Pyridyl-Diol Units

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions acs.org. The this compound molecule is an excellent candidate for crystal engineering because its distinct and reliable interaction sites allow for the construction of predictable supramolecular synthons.

Strategies employing this unit involve leveraging the hierarchy of non-covalent interactions:

Primary Synthon Formation: The strong and directional O-H…N and O-H…O hydrogen bonds are used to assemble robust primary frameworks, such as chains or layers.

Higher-Dimensional Packing: Weaker π-π stacking and van der Waals forces are then used to guide the packing of these primary frameworks into a final three-dimensional crystal lattice.

By modifying the substitution pattern on the pyridine ring or the alkyl chain, it is possible to systematically tune the intermolecular interactions to control crystal packing and, consequently, the physical properties of the resulting material. The combination of a hydrogen-bonding diol and a pyridyl group provides a powerful and versatile toolkit for the rational design of new molecular materials.

Theoretical and Computational Studies of 2 4 Pyridyl Propane 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are at the core of modern computational chemistry, providing a framework for investigating molecular properties based on the fundamental principles of quantum mechanics. These methods are instrumental in elucidating the electronic structure, stability, and chemical behavior of molecules like 2-(4-Pyridyl)propane-1,2-diol.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. osti.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Furthermore, DFT is a key tool for predicting chemical reactivity. By calculating reactivity descriptors such as Fukui functions, researchers can identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.com This information is crucial for understanding how this compound might interact with other reagents and participate in chemical reactions.

| Calculated Property | Description |

|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry, indicating its stability. |

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. |

| Atomic Charges | Partial charges assigned to each atom, useful for understanding electrostatic interactions. |

| Fukui Functions | Reactivity indices that predict the most reactive sites for different types of chemical attack. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO's energy reflects its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical hardness, and electrical transport properties. mdpi.com A smaller gap generally implies higher reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would indicate whether the pyridine (B92270) ring or the propanediol (B1597323) moiety is the primary site for electron donation or acceptance, respectively. This understanding is vital for predicting its behavior in charge-transfer interactions and chemical reactions. masterorganicchemistry.com

| Parameter | Significance | Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data not available in search results |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data not available in search results |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | Data not available in search results |

Due to the presence of several rotatable single bonds, this compound can adopt multiple spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable forms. nih.gov The rotations around the C-C bond of the propane (B168953) backbone and the C-C bond connecting the side chain to the pyridine ring are of particular interest.

Computational methods can be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its dihedral angles. masterorganicchemistry.com This landscape reveals the low-energy, stable conformers as minima and the energy barriers required to transition between them. For this compound, it is expected that some conformations would be stabilized by the formation of intramolecular hydrogen bonds between the two hydroxyl groups. nih.gov The surrounding environment, such as the solvent, can also significantly influence the relative stability of different conformers. rsc.org

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Conformer A | O-C-C-O ≈ 60° | 0.00 (Reference) | Potential for intramolecular hydrogen bonding. |

| Conformer B | O-C-C-O ≈ 180° | Data not available | Extended (anti) conformation. |

| Rotational Barrier | Transition state between conformers | ~3-4 (Illustrative) masterorganicchemistry.com | Energy needed to rotate between stable forms. |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound could be performed to explore its conformational flexibility in an aqueous solution. Such a simulation would reveal the stability and lifetime of intramolecular hydrogen bonds in the presence of competing interactions with water molecules. mdpi.com It can also provide insights into how the molecule diffuses and orients itself within the solvent, which is crucial for understanding its macroscopic properties and behavior in solution.

| Simulation Parameter/Output | Description |

|---|---|

| Force Field | A set of empirical energy functions used to calculate forces between atoms. |

| Solvent Model | Representation of the solvent (e.g., explicit water molecules). |

| Temperature & Pressure | Thermodynamic conditions of the simulation (e.g., 298 K, 1 atm). |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). |

| Radial Distribution Functions | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference point. |

| Hydrogen Bond Analysis | Tracks the formation, breaking, and lifetime of hydrogen bonds over time. |

Interacting Quantum Atoms (IQA) and Quantum Theory of Atoms in Molecules (QTAIM) Studies on Bonding

To gain a deeper understanding of the nature of chemical bonds, advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) are utilized.

QTAIM defines atoms and bonds based on the topology of the molecule's electron density. wikipedia.orgamercrystalassn.org By analyzing critical points in this density, one can identify and characterize all bonding interactions, including weak non-covalent ones. For this compound, QTAIM would be used to analyze the properties of the bond critical points (BCPs) for each covalent bond and for the potential intramolecular hydrogen bond between the hydroxyl groups. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide quantitative measures of bond strength and character. muni.cz

The IQA method complements QTAIM by partitioning the total energy of the molecule into intra-atomic (the energy of each atom) and interatomic (the interaction energy between every pair of atoms) components. nih.govresearchgate.net This allows for a detailed breakdown of interaction energies into classical electrostatic contributions and quantum-mechanical exchange-correlation contributions. rsc.org Applying IQA to this compound would precisely quantify the covalent and electrostatic nature of its chemical bonds and hydrogen-bonding interactions.

| Parameter | Description | Bond Type Application |

|---|---|---|

| Electron Density at BCP (ρ) | Correlates with the strength of the chemical bond. | Covalent bonds, Hydrogen bonds |

| Laplacian of Electron Density (∇²ρ) | Indicates the nature of the interaction (negative for covalent, positive for ionic/closed-shell). | Covalent bonds, Hydrogen bonds |

| Interaction Energy (Eint) | The total energy of interaction between two atoms, partitioned into covalent and electrostatic terms. | All atom pairs |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to interpret and verify experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for a molecule with a high degree of accuracy. researchgate.netdntb.gov.ua

For this compound, theoretical prediction of its NMR spectrum would be a critical step in its structural confirmation. Calculations would be performed on its lowest-energy conformer, and the inclusion of solvent effects can further refine the accuracy of the predicted shifts. researchgate.net By comparing the calculated chemical shifts with those obtained from an experimental NMR spectrum, each peak can be unambiguously assigned to a specific hydrogen or carbon atom in the molecule. nih.gov

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| 13C (Pyridine C2, C6) | Data not available | Data not available |

| 13C (Pyridine C3, C5) | Data not available | Data not available |

| 13C (Propane C1) | Data not available | Data not available |

| 13C (Propane C2) | Data not available | Data not available |

| 1H (Pyridine H2, H6) | Data not available | Data not available |

| 1H (Propane CH) | Data not available | Data not available |

| 1H (Hydroxyl OH) | Data not available | Data not available |

Theoretical Insights into Reaction Mechanisms and Selectivity

A comprehensive search of scientific literature reveals a notable absence of specific theoretical and computational studies focused directly on the reaction mechanisms and selectivity for the formation of this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the origins of selectivity in organic synthesis, such detailed investigations appear not to have been published for this particular compound.

Plausible synthetic routes to this compound include the dihydroxylation of 4-isopropenylpyridine or the reaction of a suitable Grignard reagent with a 4-pyridyl ketone precursor. Theoretical studies on these general reaction classes are abundant for other substrates. For instance, computational analyses of the Upjohn and Sharpless asymmetric dihydroxylations have provided deep insights into the cycloaddition mechanism of osmium tetroxide with alkenes, the role of ligands in conferring enantioselectivity, and the energetics of the catalytic cycle. Similarly, the mechanism of Grignard additions to carbonyl compounds has been extensively modeled, exploring aspects such as the Schlenk equilibrium, the role of solvent molecules, and the competition between polar (nucleophilic addition) and single-electron transfer (SET) pathways.

However, without studies specifically modeling the substrates that would lead to this compound, any discussion of its formation mechanism remains speculative. Key questions that would need to be addressed by dedicated computational studies include:

In Dihydroxylation: How does the electronic nature of the pyridine ring influence the electrophilicity of the alkene in 4-isopropenylpyridine and its reactivity towards oxidizing agents like OsO₄ or KMnO₄? Would the nitrogen atom coordinate to the metal center, potentially altering the stereochemical outcome or reaction rate compared to a simple styrenoid olefin?

In Grignard-type Synthesis: What is the preferred transition state geometry for the addition of a methyl Grignard reagent to a precursor like 1-(4-pyridyl)ethan-1-one? How does the pyridyl nitrogen influence the coordination of the magnesium halide and the subsequent nucleophilic attack?

Detailed computational data, including activation energy barriers (ΔG‡), reaction energies (ΔG), and the geometries of transition states and intermediates, would be required to answer these questions definitively. Such data would allow for the construction of a complete reaction energy profile, pinpointing the rate-determining step and quantifying the factors that govern any observed regio- or stereoselectivity.

Due to the lack of published research, no data tables containing computed energies, bond lengths of transition states, or predicted selectivity ratios can be provided for this compound at this time. The field awaits specific computational investigation into the synthesis of this compound to provide such quantitative mechanistic insights.

Advanced Applications in Organic Synthesis and Materials Science

Chiral Building Blocks in Complex Molecule Synthesis

The presence of stereogenic centers and multiple functional groups in 2-(4-Pyridyl)propane-1,2-diol positions it as a valuable chiral building block for the asymmetric synthesis of complex organic molecules.

Precursors for Bioactive Compounds and Natural Products

Pyridine (B92270) scaffolds are integral to a vast array of naturally occurring compounds and are frequently utilized in the development of functional materials. beilstein-journals.org The synthesis of bioactive natural products often relies on the use of chiral building blocks to construct complex stereochemistries. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net Chiral diols, in particular, are crucial starting materials or intermediates in the preparation of a diverse range of chiral chemicals, including pharmaceuticals and agrochemicals. nih.gov While direct examples of this compound in the synthesis of specific bioactive compounds are not extensively documented, its structural motifs are present in many complex natural products. The combination of a pyridine ring and a chiral diol suggests its potential as a precursor for various alkaloids and other nitrogen-containing natural products where the pyridine unit can be a key pharmacophore.

The general strategy involves utilizing the pre-existing stereocenters of the chiral diol to control the stereochemical outcome of subsequent reactions, thereby enabling the enantioselective synthesis of the target molecule. The hydroxyl groups can be differentially protected and then selectively reacted to build up the carbon skeleton, while the pyridine ring can participate in various transformations or act as a coordinating group to direct metallo-catalyzed reactions.

Synthesis of Densely Functionalized Scaffolds

Densely functionalized scaffolds are molecular frameworks that incorporate a high concentration of functional groups in a well-defined three-dimensional arrangement. mdpi.com These scaffolds are of great interest in medicinal chemistry and drug discovery as they provide a platform for the generation of diverse libraries of compounds for biological screening. rsc.orgrsc.orgnih.gov

This compound, with its vicinal diol and a pyridyl group, is an ideal candidate for the synthesis of such scaffolds. The hydroxyl groups can be readily converted into a variety of other functionalities, such as ethers, esters, and carbamates, through well-established chemical transformations. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo substitution reactions. This allows for the introduction of a wide range of chemical diversity into the molecular scaffold. mdpi.com

The synthesis of these scaffolds often involves a series of protection, functionalization, and deprotection steps to selectively modify the different parts of the molecule. The resulting library of densely functionalized compounds can then be screened for biological activity, leading to the identification of new drug candidates.

Catalysis and Catalyst Design

The presence of both a Lewis basic nitrogen atom in the pyridine ring and two hydroxyl groups makes this compound a versatile platform for the design of new catalysts.

Ligands in Homogeneous and Heterogeneous Catalysis (e.g., oxidation reactions)

Pyridinyl alcohols and diols have been extensively studied as ligands in transition metal-catalyzed reactions. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, while the hydroxyl groups can either remain as pendant functionalities or be deprotonated to form alcoholato ligands. researchgate.net This bidentate or potentially tridentate coordination can stabilize the metal center and influence the stereochemical outcome of the reaction.

In the context of oxidation reactions, pyridinyl-containing ligands have been shown to be effective in a variety of transformations. nih.gov For example, gold complexes with pyridylidene ligands have been shown to facilitate oxidative C-H arylation of heterocycles. nih.gov While specific applications of this compound in oxidation catalysis are not widely reported, its structural features suggest its potential as a chiral ligand for asymmetric oxidation reactions. The chiral diol backbone could create a chiral environment around the metal center, leading to the enantioselective oxidation of substrates.

The versatility of pyridinyl alcohol ligands allows for their use in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the reaction medium. In heterogeneous catalysis, the complex can be immobilized on a solid support, which facilitates catalyst recovery and reuse.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral diols and chiral pyridines are two important classes of organocatalysts. nih.govrsc.org Chiral diols can act as Brønsted acids or form chiral boronate esters to activate substrates, while chiral pyridines can function as Lewis bases.

Given that this compound contains both a chiral diol and a pyridine moiety, it has the potential to act as a bifunctional organocatalyst. The pyridine nitrogen could act as a Lewis base to activate the nucleophile, while one of the hydroxyl groups could act as a Brønsted acid to activate the electrophile. This cooperative activation could lead to high levels of stereocontrol in a variety of organic reactions, such as aldol, Michael, and Mannich reactions. nih.gov

The development of chiral organocatalysts based on the this compound scaffold could provide new and efficient methods for the synthesis of enantioenriched molecules.

Materials Science Applications

The pyridyl group in this compound makes it an attractive building block for the construction of functional materials, particularly metal-organic frameworks (MOFs). rsc.orgmdpi.comscispace.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands. nih.gov They have attracted significant attention due to their high porosity, large surface area, and tunable properties, which make them promising for applications in gas storage, separation, and catalysis.

The nitrogen atom of the pyridine ring is an excellent coordination site for a variety of metal ions. By using this compound as a ligand, it is possible to construct MOFs with specific topologies and functionalities. For instance, a metal-organic framework constructed with a 2-(4-pyridyl)-terephthalic acid ligand has been shown to be a luminescent sensor for acetone. researchgate.net The diol functionality could also be used to further modify the properties of the MOF, for example, by post-synthetic modification.

The incorporation of chiral building blocks like this compound into MOFs can lead to the formation of chiral frameworks. These chiral MOFs can be used for enantioselective separations and asymmetric catalysis.

Below is a table summarizing the potential applications of this compound and related compounds in various fields.

| Application Area | Specific Application | Role of this compound or Analogues |

| Organic Synthesis | Precursor for Bioactive Compounds | Chiral building block for asymmetric synthesis of natural products. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net |

| Synthesis of Densely Functionalized Scaffolds | Platform for creating diverse molecular libraries for drug discovery. mdpi.comrsc.orgrsc.orgnih.gov | |

| Catalysis | Ligand in Homogeneous Catalysis | Coordination to metal centers to influence reactivity and selectivity in oxidation reactions. researchgate.netnih.gov |

| Ligand in Heterogeneous Catalysis | Immobilized on solid supports for recyclable catalysts. researchgate.net | |

| Organocatalysis | Potential bifunctional catalyst for asymmetric reactions. nih.govnih.govrsc.org | |

| Materials Science | Metal-Organic Frameworks (MOFs) | Building block for constructing porous materials for sensing and catalysis. rsc.orgmdpi.comscispace.comnih.govresearchgate.net |

Precursors for Polymeric Materials and Functional Coatings

The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters, polyurethanes, and other condensation polymers. The inclusion of the pyridyl group along the polymer backbone can impart specific properties to the resulting materials, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. This latter characteristic is particularly useful for creating functional coatings with applications in catalysis, sensing, or as antimicrobial surfaces.

Research in this area, while still emerging, draws parallels from established work on other diols in polymer synthesis. The general synthetic routes involve condensation reactions where the hydroxyl groups of the diol react with dicarboxylic acids, diisocyanates, or other bifunctional monomers to form the polymer chain.

Table 1: Potential Polymer Classes from this compound

| Polymer Class | Co-monomer Type | Potential Properties and Applications |

|---|---|---|

| Polyesters | Dicarboxylic acids or their derivatives | Enhanced thermal stability, metal coordination sites for functional coatings. |

| Polyurethanes | Diisocyanates | Modified surface properties, potential for creating cross-linked networks. |

Development of Optoelectronic Materials through Coordination Chemistry

The nitrogen atom in the pyridine ring of this compound serves as an excellent coordination site for metal ions. This has led to its use as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). By selecting appropriate metal centers, it is possible to design materials with specific photoluminescent or electronic properties, making them candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.

The photophysical properties of these coordination compounds are influenced by both the metal ion and the ligand. The this compound ligand can participate in ligand-centered electronic transitions or influence the metal-centered or charge-transfer transitions, leading to tunable emission colors and quantum yields. Research has demonstrated that the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination networks can significantly impact the material's optoelectronic behavior. For instance, the dimensionality and the specific coordination environment of the metal ion can affect the luminescent lifetimes and efficiencies of the resulting materials.

Magnetic Materials Derived from Coordination Polymers

The ability of this compound to act as a bridging ligand between paramagnetic metal centers is a key feature in the design of novel magnetic materials. By linking metal ions into extended networks, this ligand can mediate magnetic exchange interactions, leading to materials with interesting magnetic properties such as ferromagnetism, antiferromagnetism, or single-molecule magnet (SMM) behavior.

The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) and its strength are determined by several factors, including the identity of the metal ions, the coordination geometry, and the distance and angles between the metal centers as dictated by the ligand. The diol functionality can also participate in hydrogen bonding, which can further influence the supramolecular structure and, consequently, the bulk magnetic properties of the material. While the direct use of this compound in creating magnetic materials is a developing area, studies on similar pyridyl-based ligands have shown promise in constructing coordination polymers with significant magnetic anisotropy and slow magnetic relaxation.

Table 2: Factors Influencing Magnetic Properties of Coordination Polymers with Pyridyl-Diol Ligands

| Factor | Influence on Magnetic Properties | Example |

|---|---|---|

| Metal Ion | Determines the spin state and magnetic moment of the individual centers. | Transition metals (e.g., Mn, Co, Ni, Cu), Lanthanides (e.g., Gd, Dy). |

| Coordination Geometry | Affects the magnetic anisotropy and the pathways for magnetic exchange. | Octahedral, tetrahedral, or square planar coordination environments. |

| Ligand Bridge | Mediates the magnetic coupling between metal centers. | The pyridyl group of this compound can act as a bridge. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(4-Pyridyl)propane-1,2-diol, and how can reaction parameters be optimized?

- Methodology : Adapt protocols from structurally similar diols. For example, diols with aryl substituents (e.g., 1-(4-methoxyphenyl)propane-1,2-diol) are synthesized via epoxide ring-opening reactions or biotransformation of hydroxy ketones . Adjust parameters like pH, temperature (e.g., 25–60°C), and catalysts (e.g., acid/base or enzymatic systems) to enhance yield.

- Data Comparison :

| Substrate | Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl) | Biotransformation | 65–78 | |

| 3-(4-Methoxyphenoxy) | Epoxide hydrolysis | 72–85 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Approach : Use H/C NMR to identify pyridyl proton environments (δ 7.5–8.5 ppm) and diol hydroxyl groups (δ 2.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] for CHNO: 153.0790). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the recommended storage and handling protocols to preserve compound integrity?

- Guidelines : Store under inert gas (N) at 2–8°C to prevent oxidation. Use anhydrous solvents in reactions to avoid diol hydration. Safety protocols include fume hood use and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How does the 4-pyridyl group alter the physicochemical behavior of propane-1,2-diol compared to other aryl-substituted analogs?

- Analysis : Compare viscosity, solubility, and hydrogen-bonding capacity. For example, propane-1,2-diol has a viscosity of 40.1 mPa·s at 298 K , while pyridyl groups may reduce polarity due to aromatic electron withdrawal. Computational modeling (DFT) predicts intramolecular H-bonding between pyridyl N and hydroxyl O .

Q. What experimental strategies resolve contradictions in spectroscopic data for diol derivatives?

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamer interconversion). Variable-temperature NMR (VT-NMR) at −40°C to 80°C can "freeze" conformers. For HRMS discrepancies (<2 ppm error), recalibrate using internal standards (e.g., sodium formate) .

Q. How can catalytic interactions of this compound be studied in aqueous-phase reforming or hydrogenation?

- Experimental Design : Use batch reactors with metal catalysts (e.g., Pt/AlO) at 150–250°C. Monitor reaction pathways via GC-MS for intermediates (e.g., pyridine derivatives). Compare turnover frequencies (TOF) with propane-1,2-diol (baseline TOF: 0.8–1.2 s) .

Q. What thermodynamic models predict the stability of this compound under high-pressure conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.